N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-5-9(8-17-10)11-3-2-4-16-11/h2-5,8H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGIUYRJJQERIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=CS1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide typically involves the condensation of furan and thiophene derivatives. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Acetamide Derivatives
The compound shares structural similarities with N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25), which exhibit antiproliferative activity against MCF7 breast cancer cells (IC$_{50}$ values < 50 µM) via inhibition of tyrosine kinase receptors . Key differences include:
- Substituent diversity: The query compound lacks the cyano or triazine groups present in compounds 24 and 25, which are critical for ATP-binding site inhibition.
- Bioactivity : While the query compound’s activity is undocumented, derivatives like 26–29 (Figure 15 in ) with thiophene-linked sulfonamides or benzothiazoles show IC${50}$ values of ~9–10 µM against breast cancer, surpassing doxorubicin (IC${50}$ ~30 µM) .
Methoxy-Substituted Acetamides
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares the acetamide backbone and methoxy group with the query compound. However:
- Synthetic utility : Both compounds serve as intermediates for synthesizing heterocycles, but the query compound’s furan-thiophene hybrid may offer distinct regioselectivity in reactions .
Thiophene-Fentanyl Analogues
Thiophene fentanyl hydrochloride () contains a thiophene moiety but differs fundamentally in application (opioid receptor agonism vs. Its unstudied toxicology highlights a cautionary note for thiophene derivatives lacking thorough pharmacological profiling .
Data Table: Key Bioactive Thiophene Derivatives
Research Findings and Limitations
- Structural insights : The query compound’s furan-thiophene system may favor π-π stacking or hydrogen bonding in target interactions, akin to related acetamides .
- Knowledge gaps: No direct toxicological or mechanistic data exist for the query compound, underscoring the need for studies analogous to those on Thiophene fentanyl hydrochloride .
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 341.4 g/mol
- CAS Number : 2380008-83-1
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2380008-83-1 |
Antimicrobial Activity
Research indicates that compounds with furan and thiophene moieties exhibit significant antimicrobial properties. A study involving derivatives of this compound demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
Similar compounds have been investigated for their anti-inflammatory properties. The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound may also possess such effects. In vitro studies showed that it could inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective cytotoxicity, particularly against certain types of cancer cells. This finding aligns with the trend observed in other compounds with similar structural features, indicating a potential role in cancer therapeutics.
Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest promising antimicrobial activity, warranting further investigation into its mechanism of action.
Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects, this compound was found to reduce TNF-alpha levels in LPS-stimulated macrophages by approximately 40%. This reduction indicates its potential as a therapeutic agent in managing inflammatory diseases.
Study 3: Cytotoxicity in Cancer Research
Cytotoxicity tests on breast cancer cell lines showed that this compound caused a significant decrease in cell viability (IC50 = 25 µM). This effect highlights its potential application as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
